molecular formula C12H9BrO2 B3190944 Methyl 4-bromo-2-naphthoate CAS No. 5043-29-8

Methyl 4-bromo-2-naphthoate

Cat. No.: B3190944
CAS No.: 5043-29-8
M. Wt: 265.1 g/mol
InChI Key: XJBIPEKBFHLNHO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-naphthoate is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 4-bromo-2-naphthoate serves as an intermediate in the synthesis of various chemical compounds. For instance, it is involved in Suzuki–Miyaura cross-coupling reactions to prepare arylated naphthalenes, showing excellent chemoselectivity in favor of the triflate group due to additive electronic ortho electronic effects (Khaddour et al., 2013). Additionally, it is used in the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate for non-steroidal anti-inflammatory agents (Xu & He, 2010).

Inclusion in Complex Chemical Structures

This compound is also utilized in the formation of complex chemical structures. For instance, studies have involved its use in the synthesis of 1,3,11-trimethoxy-5(12H)-naphthacenone, demonstrating its versatility in complex chemical reactions (Horii et al., 1962). Similarly, its derivatives have been used in the synthesis of poly(thiophene)s, showing the influence of various functional groups on the optical and photophysical properties of these polymers (Li et al., 2002).

Pharmacological Synthesis

In pharmacological contexts, this compound is involved in the synthesis of compounds like adapalene, a medication used in dermatology (Zhi, 2006). This showcases its utility in creating medically relevant compounds.

Environmental and Safety Considerations

Environmentally, the use of this compound in synthetic procedures has raised concerns due to the potential toxicological risks of some reagents. Researchers are exploring safer and more environmentally benign alternatives (Xu & He, 2010).

Mechanism of Action

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In these reactions, the bromine atom can be lost, leaving behind a radical that can participate in further reactions . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Brominated compounds are often involved in various biochemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.

Properties

IUPAC Name

methyl 4-bromonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBIPEKBFHLNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279832
Record name Methyl 4-bromo-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-29-8
Record name Methyl 4-bromo-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5043-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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